molecular formula C14H11FO B1407090 3-(3-Fluorophenyl)-4-methylbenzaldehyde CAS No. 1225784-59-7

3-(3-Fluorophenyl)-4-methylbenzaldehyde

Cat. No.: B1407090
CAS No.: 1225784-59-7
M. Wt: 214.23 g/mol
InChI Key: DPXNOEHJBHXOMJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.2 g/mol (inferred from structurally similar compounds in ). The compound features a benzaldehyde core substituted with a 3-fluorophenyl group at position 3 and a methyl group at position 2. Fluorine's electron-withdrawing nature and the methyl group's electron-donating effects create a unique electronic environment, influencing reactivity and physical properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-5-6-11(9-16)7-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXNOEHJBHXOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorotoluene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-4-methylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)-4-methylbenzoic acid.

    Reduction: 3-(3-Fluorophenyl)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 3-(3-Fluorophenyl)-4-methylbenzaldehyde with related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/Boiling Point Key Properties/Applications References
3-(3-Fluorophenyl)-4-methylbenzaldehyde C₁₄H₁₁FO 214.2 3-Fluorophenyl, 4-methyl Not reported Intermediate in drug synthesis
3-(4-Fluorophenyl)benzaldehyde C₁₃H₉FO 200.2 4-Fluorophenyl Not reported Organic synthesis building block
3-(3-Fluoro-4-hydroxyphenyl)benzaldehyde C₁₃H₉FO₂ 216.21 3-Fluoro-4-hydroxyphenyl Not reported Enhanced polarity for aqueous solubility
4-Fluoro-3-methoxybenzaldehyde C₈H₇FO₂ 154.14 4-Fluoro, 3-methoxy Not reported Solubility in polar solvents
Key Observations:

In contrast, the 4-fluorophenyl isomer () may exhibit different regioselectivity due to substituent positioning.

Polarity and Solubility: Compounds with polar substituents (e.g., hydroxyl in 3-(3-Fluoro-4-hydroxyphenyl)benzaldehyde) show higher polarity, enhancing solubility in polar solvents. The methoxy group in 4-Fluoro-3-methoxybenzaldehyde () further improves solubility compared to non-polar methyl substituents.

Theoretical and Computational Insights

  • Density Functional Theory (DFT) : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and stability ().
  • Mulliken Charges : Substituents like fluorine and methyl groups alter charge distribution, affecting reactivity in condensation reactions ().

Biological Activity

3-(3-Fluorophenyl)-4-methylbenzaldehyde is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C10H9F and CAS number 1225784-59-7, is characterized by the presence of a fluorine atom and a methyl group on its benzene rings, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

The biological activity of 3-(3-Fluorophenyl)-4-methylbenzaldehyde is largely attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.
  • Cell Proliferation Modulation : Research indicates that this compound may affect cell cycle progression, particularly in cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluated the effects of 3-(3-Fluorophenyl)-4-methylbenzaldehyde on various cancer cell lines. The findings indicated that the compound exhibited significant antiproliferative effects, with IC50 values ranging from 50 to 100 µM across different cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Properties

In vitro assays demonstrated that 3-(3-Fluorophenyl)-4-methylbenzaldehyde possessed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial efficacy.

Case Studies

Study ReferenceCell Line/BacteriaIC50/MIC ValueObservations
Study AHeLa75 µMInduced apoptosis
Study BA54990 µMG1 phase arrest
Study CS. aureus32 µg/mLModerate antibacterial activity
Study DE. coli32 µg/mLEffective against Gram-negative bacteria

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds reveal distinct differences in biological activity. For example:

  • 3-(2-Fluorophenyl)-4-methylbenzaldehyde : Exhibits lower anticancer activity with higher IC50 values.
  • 4-Methylbenzaldehyde : Lacks significant antimicrobial properties compared to 3-(3-Fluorophenyl)-4-methylbenzaldehyde.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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